4-Chlorobenzanilide
Overview
Description
4-Chlorobenzanilide is a chemical compound with the molecular formula C13H10ClNO . It appears as a white to grey crystalline powder .
Synthesis Analysis
The synthesis of 4-Chlorobenzanilide involves the reaction of 1-(4-chlorophenyl)-N-phenylmethanimine with sodium cyanide and oxygen in N,N-dimethyl-formamide at 120°C .Molecular Structure Analysis
The molecular structure of 4-Chlorobenzanilide consists of 13 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass of the molecule is 231.678 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chlorobenzanilide are not detailed in the search results, it’s important to note that the compound plays a role in the synthesis of other chemicals .Physical And Chemical Properties Analysis
4-Chlorobenzanilide has a molecular weight of 231.68 g/mol . It is a white to grey crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Toxicity and Environmental Impact
2,4-D Herbicide Toxicity : Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide, has focused on its toxicology and mutagenicity. This includes studies on occupational risk, neurotoxicity, herbicide resistance, and impacts on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Toxic Effects on Human Skin : Research on 4-hydroxychlorothalonil, a degradation product of chlorothalonil, a widely used fungicide, revealed its potential toxic effects on human skin health, including impacts on keratinocyte migration and differentiation (Xu, Vebrosky, & Armbrust, 2020).
Biodegradation and Environmental Remediation
Biodegradation of Chloroaniline : A study on the biodegradation of 4-chloroaniline, a pollutant from chemical industries and agriculture, identified three gram-negative bacteria capable of degrading it. This research suggests potential applications in bioremediation of contaminated sites (Vangnai & Petchkroh, 2007).
Effects on Soil Microbial Activities : Repeated chlorothalonil applications in greenhouse conditions showed accumulation of the fungicide and its metabolite, 4-hydroxychlorothalonil, in soil. This led to altered soil microbial activity, indicating the ecological impact of such compounds (Wu, Yin, Wang, & Yu, 2014).
Analytical and Detection Methods
- Voltammetric Determination : A new electrochemical method was developed for determining low concentrations of 4-chloroaniline in antiseptic samples, using a cathodically-treated boron-doped diamond electrode. This research highlights the advancement in analytical methods for detecting trace amounts of potentially harmful compounds (Castro, Silva, Stefano, Richter, & Muñoz, 2020).
Additional Applications
- Advanced Oxidation Processes : Studies compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, a compound found in bulk drug and pesticide wastes. This research is vital for developing effective wastewater treatment methods (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHDVPIEJXCMBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323829 | |
Record name | 4-Chlorobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzanilide | |
CAS RN |
6833-15-4 | |
Record name | p-Chlorobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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